Panobinostat - 404950-80-7

Panobinostat

Catalog Number: EVT-287406
CAS Number: 404950-80-7
Molecular Formula: C21H23N3O2
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Panobinostat is a synthetic hydroxamic acid derivative classified as a pan-histone deacetylase inhibitor (HDACi) []. Unlike other HDACis that target specific classes, Panobinostat demonstrates potent inhibitory activity against a broad spectrum of HDACs, including class I, II, and IV [, , ]. This characteristic classifies it as a "pan-" inhibitor, distinguishing it from more selective compounds. Panobinostat exhibits significant anti-tumor activity in preclinical studies involving various cancer cell lines, including leukemia, lymphoma, and solid tumors [, , , , ]. It achieves this by inducing cell cycle arrest, differentiation, and apoptosis in these malignant cells. Its ability to influence the epigenetic landscape by inhibiting HDACs makes it a valuable tool for scientific research exploring epigenetic regulation of gene expression and its therapeutic implications in cancer.

Synthesis Analysis

The synthesis of Panobinostat involves multiple steps, typically starting from commercially available precursors. One efficient method begins with 4-(chloromethyl)benzaldehyde as the starting material. The synthesis can be outlined as follows:

  1. Formation of Hydroxamic Acid: The initial step involves the reaction of the aldehyde with hydroxylamine to form a hydroxamic acid intermediate.
  2. Deprotection and Coupling: This intermediate is then subjected to various coupling reactions to introduce additional functional groups necessary for biological activity.
  3. Purification: The final product is purified using techniques such as column chromatography to yield pure Panobinostat.

Recent studies have reported improved synthetic routes that enhance yield and reduce reaction times, making the process more efficient while maintaining high purity levels .

Molecular Structure Analysis

Panobinostat has a complex molecular structure characterized by the following features:

  • Chemical Formula: C_15H_16N_2O_3
  • Molecular Weight: 272.30 g/mol
  • Functional Groups: The structure includes a hydroxamic acid moiety, which is critical for its inhibitory activity against histone deacetylases.
  • Structural Representation: The compound features a benzene ring substituted with a chloromethyl group, an indole ring, and a hydroxamic acid functional group.

The three-dimensional conformation of Panobinostat allows it to fit into the active site of histone deacetylases effectively, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Panobinostat participates in several significant chemical reactions:

  1. Inhibition Mechanism: As a histone deacetylase inhibitor, Panobinostat binds to the active site of these enzymes, preventing the removal of acetyl groups from lysine residues on histones. This action leads to an increase in acetylated histones, resulting in altered chromatin structure and gene expression.
  2. Prodrug Activation: Recent studies have explored hypoxia-activated prodrugs derived from Panobinostat, which release the active drug selectively in low oxygen environments typical of tumor tissues . This mechanism enhances targeted delivery and reduces systemic toxicity.
Mechanism of Action

The mechanism of action of Panobinostat involves:

  • Histone Acetylation: By inhibiting histone deacetylases, Panobinostat increases the levels of acetylated histones, leading to a more relaxed chromatin structure that promotes transcriptional activation of tumor suppressor genes.
  • Induction of Apoptosis: The compound also affects non-histone proteins involved in cell signaling pathways, further promoting apoptosis in cancer cells.
  • Modulation of Gene Expression: It alters the expression of genes involved in cell cycle regulation, differentiation, and apoptosis, contributing to its anticancer effects .
Physical and Chemical Properties Analysis

Panobinostat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and methanol but has limited solubility in water, which can impact its bioavailability.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point of Panobinostat is reported to be around 140-145 °C.

These properties are crucial for its formulation into effective therapeutic agents .

Applications

Panobinostat has several important applications in scientific research and clinical practice:

  1. Cancer Therapy: Primarily used for treating multiple myeloma in combination with other agents like bortezomib and dexamethasone.
  2. Research Tool: It serves as a valuable tool in epigenetic research to study the role of histone modifications in gene regulation and cancer biology.
  3. Development of Prodrugs: Ongoing research is focused on developing hypoxia-activated prodrugs based on Panobinostat to enhance its efficacy while minimizing side effects .
Molecular Mechanisms of Panobinostat-Induced Histone Deacetylase Inhibition

Pan-Class HDAC Isoform Selectivity and Enzymatic Inhibition Dynamics

Panobinostat (Farydak®, LBH589) is a hydroxamate-based pan-histone deacetylase inhibitor (HDACi) that exhibits broad inhibitory activity across Class I (HDAC1, 2, 3, 8), Class II (HDAC4, 5, 6, 7, 9, 10), and Class IV (HDAC11) enzymes at nanomolar concentrations [1] [7]. Unlike class-selective inhibitors, panobinostat achieves comprehensive epigenetic disruption by simultaneously targeting multiple zinc-dependent HDAC isoforms. Enzymatic studies reveal its sub-nanomolar potency against HDAC1 (IC₅₀ = 7.5 nM), HDAC2 (IC₅₀ = 21.3 nM), and HDAC6 (IC₅₀ = 15.7 nM), with slightly reduced affinity for HDAC8 (IC₅₀ = 130 nM) [8]. The inhibition kinetics follow a slow-offset mechanism, characterized by prolonged residence time in the HDAC catalytic pocket due to strong zinc coordination and extensive hydrophobic contacts [4]. This results in sustained deacetylase suppression even after drug clearance.

The molecular basis for pan-class selectivity lies in panobinostat’s ability to exploit conserved structural elements within the catalytic tunnels of diverse HDAC isoforms. Its hydroxamate moiety acts as a zinc-binding group (ZBG), while the capping group and linker region interact with isoform-specific rim residues [7]. Notably, HDAC6’s unique tandem catalytic domains make it particularly sensitive, explaining panobinostat’s pronounced effects on α-tubulin deacetylation [10].

Table 1: Panobinostat Inhibition Profiles Against Key HDAC Isoforms

HDAC ClassIsoformCatalytic DomainsPanobinostat IC₅₀ (nM)
Class IHDAC117.5 ± 0.7
Class IHDAC2121.3 ± 1.3
Class IHDAC81130 ± 12
Class IIbHDAC6215.7 ± 1.1
Class IVHDAC111240 ± 18

Structural Basis of Panobinostat-HDAC Complex Interactions

The high-resolution crystal structures of HDACs complexed with panobinostat analogs reveal critical interactions driving inhibitory specificity. The hydroxamate group chelates the catalytic Zn²⁺ ion at the base of the active site through bidentate coordination, displacing the water molecule essential for hydrolytic deacetylation [4] [7]. This interaction is stabilized by hydrogen bonds between the hydroxamate oxygen and conserved histidine residues (e.g., His180 in HDAC8) within the charge-relay system [4].

Panobinostat’s aliphatic linker occupies the hydrophobic channel of Class I/II HDACs, forming Van der Waals contacts with residues like Phe150 and Phe208 in HDAC8. The capping group extends to the solvent-accessible rim, where structural variations among isoforms influence binding affinity. For example, HDAC6’s open rim topology accommodates bulkier capping groups, enhancing selectivity [7]. Molecular dynamics simulations confirm that panobinostat induces conformational changes in HDAC1 and HDAC3, narrowing the substrate pocket and preventing acetyl-lysine entry [4]. Additionally, the "trapping" hypothesis suggests that panobinostat stabilizes a closed conformation in class IIa HDACs (e.g., HDAC4), which normally exhibit low intrinsic deacetylase activity [6].

Table 2: Key HDAC-Panobinostat Binding Interactions

HDAC IsoformZinc-Binding ResiduesHydrophobic Pocket ResiduesRim Interaction Site
HDAC1His141, Asp176Phe150, Phe205Gly307, Arg310
HDAC6 (DD2)His573, Asp612Phe643, Phe679Leu749, Asp750 (Open pocket)
HDAC8His180, Asp274Phe152, Phe208Met274, Tyr306

Epigenetic Modulation via Histone Hyperacetylation and Chromatin Remodeling

By inhibiting nuclear HDAC1/2/3, panobinostat induces global histone hyperacetylation, particularly at H3K27 and H4K16 residues, which serve as biomarkers of its epigenetic activity [1] [5]. Acetylation neutralizes the positive charge on histones, reducing DNA-histone affinity and promoting chromatin relaxation. This opens regulatory regions for transcription factor access, reactivating silenced tumor-suppressor genes (e.g., p21, PUMA) [1] [9]. Genome-wide studies in multiple myeloma cells show panobinostat-mediated H3K27ac enrichment at promoters of differentiation genes, coinciding with downregulation of oncogenes like MYC [2].

Beyond promoter modulation, panobinostat alters higher-order chromatin architecture. It disrupts histone methyltransferase complexes (e.g., PRC2), reducing repressive H3K27me3 marks [9]. Additionally, it impairs the function of chromatin remodelers like BRD4, which recognizes acetylated histones via bromodomains. Proteomic analyses reveal panobinostat-induced depletion of BRD4, further amplifying transcriptional dysregulation in cancers like Ewing sarcoma [3]. The cumulative effect is a loss of epigenetic plasticity in tumor cells, forcing them into apoptotic or differentiated states.

Non-Histone Protein Acetylation Effects on Oncogenic Pathways

Panobinostat’s impact extends beyond histones to >50 non-histone proteins, modulating their stability, localization, and function:

  • Tubulin Acetylation: HDAC6 inhibition hyperacetylates α-tubulin at Lys40, stabilizing microtubules and disrupting mitotic spindle assembly. This induces G2/M arrest and apoptosis, as confirmed in colorectal cancer models [8].
  • p53 Activation: Panobinostat acetylates p53 at Lys382, preventing its MDM2-mediated degradation. Hyperacetylated p53 transactivates pro-apoptotic genes (BAX, NOXA) and cell-cycle inhibitors (p21) [1] [5].
  • HSP90 Dysfunction: Acetylation of HSP90 at Lys294/292 impairs its chaperone function, leading to client protein degradation (e.g., BCR-ABL, AKT). This disrupts pro-survival signaling in leukemia [10].
  • Survivin Downregulation: Panobinostat acetylates survivin at Lys129, targeting it for proteasomal degradation. This removes its anti-apoptotic activity and caspase inhibition, sensitizing tumors to cell death [8].

Table 3: Key Non-Histone Targets of Panobinostat

ProteinAcetylation SiteFunctional ConsequenceOncogenic Pathway Affected
α-TubulinLys40Microtubule stabilization; mitotic arrestCell cycle progression
p53Lys382Stabilization; transcriptional activationApoptosis/DNA repair
HSP90Lys292/294Loss of chaperone function; client degradationPro-survival signaling
SurvivinLys129Proteasomal degradationApoptosis inhibition

These pleiotropic effects converge on critical cancer hallmarks: Panobinostat simultaneously induces DNA replication stress by downregulating MCM2-7 helicases and RRM1/RRM2 ribonucleotide reductases [3], while blocking pro-survival signals via NF-κB deactivation [1]. Its ability to target both epigenetic and non-epigenetic vulnerabilities underscores its efficacy in heterogeneous malignancies.

Properties

CAS Number

404950-80-7

Product Name

Panobinostat

IUPAC Name

(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+

InChI Key

FPOHNWQLNRZRFC-ZHACJKMWSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

LBH589; LBH 589; LBH-589; NVP-LBH589; NVP-LBH 589; Panobinostat; trade name Farydak;

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.